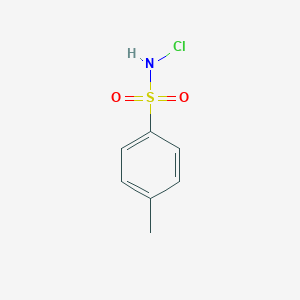

N-Chloro-p-toluenesulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

144-86-5 |

|---|---|

Fórmula molecular |

C7H8ClNO2S |

Peso molecular |

205.66 g/mol |

Nombre IUPAC |

N-chloro-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3 |

Clave InChI |

NXTVQNIVUKXOIL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCl |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)NCl |

Otros números CAS |

144-86-5 |

Números CAS relacionados |

127-65-1 (hydrochloride salt) |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of N Chloro P Toluenesulfonamide

Established Synthetic Pathways for N-Chloro-p-toluenesulfonamide

The synthesis of this compound typically begins with p-toluenesulfonamide (B41071), which is derived from p-toluenesulfonyl chloride. google.com The precursor, p-toluenesulfonyl chloride, is industrially produced through the sulfonation of toluene. google.com

Oxidation of Toluene-p-sulfonamide

A primary and widely utilized method for synthesizing this compound is the oxidation of toluene-p-sulfonamide. This transformation is commonly achieved using sodium hypochlorite (B82951) (NaOCl). The reaction involves the treatment of p-toluenesulfonamide with a solution of sodium hypochlorite, which acts as both the chlorinating and oxidizing agent. researchgate.net In some process variations, the sodium hypochlorite is generated in situ by reacting a sodium hydroxide (B78521) solution with chlorine gas. researchgate.net This pathway is efficient, with reported yields ranging from 75% to 95%. researchgate.net

Table 1: Oxidation of Toluene-p-sulfonamide

| Starting Material | Oxidizing Agent | Typical Yield | Reference |

|---|

Direct Chlorination Techniques

Direct chlorination represents a fundamental approach to synthesizing this compound. This method involves the direct interaction of p-toluenesulfonamide with a chlorinating agent. A common industrial method involves the amination of p-toluenesulfonyl chloride to form p-toluenesulfonamide, which is then subsequently chlorinated using a sodium hypochlorite solution. This process is essentially a direct N-chlorination of the sulfonamide precursor. Other N-chloro reagents like N-chlorosuccinimide (NCS) can also be used for the chlorination of sulfonamides and their derivatives, highlighting a broader range of direct chlorination techniques available to synthetic chemists. organic-chemistry.orgacs.org

Functionalization and Modification of the this compound Scaffold

The reactivity of the this compound scaffold allows for various functionalizations and modifications, leading to the development of new reagents and analogues with tailored properties.

N-Chlorination Reactions of Sulfonamide Derivatives

The N-chlorination reaction is not limited to p-toluenesulfonamide and can be applied to a wide range of sulfonamide derivatives. This versatility allows for the synthesis of a library of N-chloro-sulfonamides. Reagents such as N-chlorosuccinimide (NCS) are effective for these transformations. organic-chemistry.org For instance, the reaction of various thiols with NCS can produce sulfonyl chlorides in situ, which then react with amines to yield a diverse array of sulfonamides. organic-chemistry.org These sulfonamides can, in turn, be subjected to N-chlorination.

Kinetic studies have explored the transfer of chlorine from one N-halamine to another nitrogenous compound. For example, N-chloro-N-methyl-p-toluenesulfonamide has been used to chlorinate various amines, demonstrating that the N-Cl bond can serve as a source of electrophilic chlorine for the creation of other N-chlorinated species. researchgate.net The reactivity in these reactions is often dependent on the basicity of the amine being chlorinated. researchgate.net

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound involve modifying the core structure to alter its chemical or physical properties. This can include changes to the aromatic ring or the sulfonamide group. For example, the benzene (B151609) analogue, sodium-N-chlorobenzenesulfonamide (Chloramine-B), is prepared by the reaction of benzenesulfonamide (B165840) with chlorine in a basic solution. researchgate.net

Further modifications can lead to the creation of more complex structures. Research has shown the synthesis of various p-tolylsulfonimidamides through the reaction of N-protected p-tolylsulfinamides with amines in the presence of N-chlorosuccinimide. beilstein-journals.org This demonstrates the use of N-chlorinating agents to build more complex scaffolds based on the p-toluenesulfonyl moiety. Additionally, methods have been developed for creating immobilized N-chloro-sulfonamide groups on polymer resins, leading to new materials with active chlorine-releasing capabilities. neliti.com

Table 2: Examples of this compound Analogues and Related Derivatives

| Analogue/Derivative Type | Synthetic Precursor(s) | Key Reagent(s) | Reference |

|---|---|---|---|

| Sodium-N-chlorobenzenesulfonamide | Benzenesulfonamide | Chlorine, Base | researchgate.net |

| p-Tolylsulfonimidamides | N-protected p-tolylsulfinamides, Amines | N-chlorosuccinimide | beilstein-journals.org |

| Immobilized N-chloro-sulfonamides | Polymer resin with sulfonamide groups | Chlorinating Agent | neliti.com |

Mechanistic Investigations of N Chloro P Toluenesulfonamide Reactivity

Chemical Equilibria and Reactive Species of N-Chloro-p-toluenesulfonamide in Solution

In aqueous solutions, this compound (p-CH₃C₆H₄SO₂NClNa) establishes a series of complex equilibria that give rise to several different reactive species. The distribution and concentration of these species are highly dependent on the solution's pH, which in turn dictates the compound's oxidative and chlorinating behavior.

When dissolved in water, the sodium salt of this compound (Chloramine-T) hydrolyzes. This process involves the interaction with water to form p-toluenesulfonamide (B41071) (TsNH₂) and hypochlorous acid (HOCl). ataman-chemicals.com The hypochlorous acid can further dissociate to form the hypochlorite (B82951) ion (OCl⁻).

The key hydrolysis reactions are as follows:

p-CH₃C₆H₄SO₂NCl⁻Na⁺ + H₂O ⇌ p-CH₃C₆H₄SO₂NH₂ + NaOCl

NaOCl + H₂O ⇌ NaOH + HOCl

HOCl ⇌ H⁺ + OCl⁻

The formation of hypochlorous acid is a critical pathway, as HOCl is itself a potent oxidizing and disinfecting agent. hoclhub.com The stability of this compound in aqueous solution is influenced by factors such as temperature and pH, with decomposition rates varying based on these conditions. materialsciencejournal.org

The core reactivity of this compound stems from the polarized nature of the nitrogen-chlorine bond. This compound effectively serves as a source for a halonium cation (Cl⁺) and a nitrogen anion (p-toluenesulfonamide anion), enabling it to function as both a base and a nucleophile. manipal.eduresearchgate.net

Halonium Cation (Cl⁺) Source: The electrophilic chlorine atom can be transferred to a wide range of substrates. This makes the compound a valuable reagent for chlorination, aziridination, and oxidation reactions. manipal.edupharmacyfreak.com In these reactions, the this compound acts as an oxidant, delivering a "positive chlorine" to the substrate. pharmacyfreak.com

Nitrogen Anion (p-CH₃C₆H₄SO₂N⁻): Following the release of the electrophilic chlorine, the remaining nitrogen anion can act as a nucleophile or base, participating in subsequent reaction steps to form final products, such as sulfilimines in the reaction with sulfides. researchgate.net

This dual reactivity allows for a diverse range of molecular transformations in synthetic chemistry. atamanchemicals.comresearchgate.net

The pH of the aqueous solution profoundly affects the equilibrium and the distribution of the various active oxidizing species derived from this compound. manipal.edu The primary species in equilibrium are the parent this compound anion (TsNCl⁻), its protonated form this compound (TsNHCl), dichloramine-T (TsNCl₂), and hypochlorous acid (HOCl).

In acidic solutions, the protonated form, p-CH₃C₆H₄SO₂NHCl (TsNHCl), is considered the predominant reactive species. researchgate.net As the pH changes, the relative concentrations of these oxidants shift. Kinetic studies have shown that the reactivity of the species formed from N-chlorosulfonamides in protic solvents increases in the order: RSO₂NCl⁻ << RSO₂NHCl << RSO₂NCl₂. researchgate.net This indicates that the protonated and dichlorinated forms are significantly more powerful oxidants than the anionic form that is prevalent in alkaline conditions. The specific oxidizing species involved in a reaction mechanism is therefore dependent on the precise pH of the medium.

Kinetic Studies of this compound Mediated Reactions

Kinetic investigations are crucial for elucidating the mechanisms of reactions mediated by this compound. These studies involve determining the reaction order with respect to each reactant and evaluating the rate constants under various conditions.

Kinetic studies of oxidation reactions involving this compound (often abbreviated as CAT for Chloramine-T) have revealed varying reaction orders depending on the substrate and conditions.

Order with Respect to Oxidant: Many reactions show a first-order dependence on the concentration of this compound. researchgate.netcyberleninka.ru This is indicated by linear plots of log (concentration) versus time.

Order with Respect to Substrate: The reaction order with respect to the substrate can be more complex. For example, the oxidation of certain catecholamines exhibits a fractional-order dependence on the substrate concentration. researchgate.net The chlorination of N-benzoyl valine was found to be first order with regard to the substrate. cyberleninka.ru A fractional order suggests the formation of an intermediate complex between the oxidant and the substrate in a pre-equilibrium step, consistent with a Michaelis-Menten type mechanism. researchgate.netresearchgate.net

Order with Respect to [H⁺]: The reaction rate is often dependent on the pH. The oxidation of catecholamines, for instance, shows an inverse fractional-order dependence on the H⁺ concentration, meaning the rate increases as the acidity decreases. researchgate.net

These findings highlight that a single, universal mechanism cannot describe all reactions involving this reagent; the specific pathway is highly dependent on the nature of the substrate and the reaction environment.

Kinetic studies allow for the calculation of pseudo-first-order rate constants (k') under conditions where one reactant is in large excess. From these, second-order rate constants and equilibrium constants for intermediate steps can be derived. researchgate.net

For example, the hydrolytic stability of this compound (CT) has been quantified by determining the rate constant of its decomposition in water.

Table 1: Hydrolytic Stability of this compound (CT) in Water

Data sourced from a study on the rates of decomposition of N-chloramine compounds. materialsciencejournal.org

Furthermore, in reactions involving substrate-oxidant complex formation, both the equilibrium constant for the complex formation (K) and the rate constant for its decomposition into products (k₂) can be evaluated from kinetic data. researchgate.net For the oxidation of dopamine (B1211576) by Chloramine-T at 30°C, the equilibrium constant (K) for the formation of the CAT-dopamine complex was determined to be 4.55 x 10³, and the decomposition constant (k₂) was 7.82 x 10⁻⁵ s⁻¹. researchgate.net These constants are essential for quantitatively describing the reaction mechanism.

Table of Mentioned Compounds

Solvent Isotope Effects on Reaction Rates

The substitution of a solvent with its heavier isotope, such as deuterium (B1214612) oxide (D₂O) for water (H₂O), can lead to a change in reaction rates, an observation known as the solvent isotope effect (SIE). This effect is a valuable tool in mechanistic investigations, providing insight into the nature of the transition state and the involvement of solvent molecules in the reaction pathway. In the context of reactions involving this compound (Chloramine-T), the SIE has been explored to elucidate the role of proton transfer in the rate-determining step.

Studies on the oxidation of various substrates by this compound have reported different magnitudes of the SIE, which are indicative of the specific mechanism at play. For instance, in the oxidation of catecholamines in the presence of perchloric acid, a solvent isotope effect, expressed as the ratio of the rate constant in H₂O to that in D₂O (k'(H₂O)/k'(D₂O)), was observed to be 1.19 for L-dopa and 1.21 for norepinephrine. These values, being slightly greater than unity, suggest the involvement of a proton transfer in the rate-limiting step.

Conversely, in the oxidation of pentoses and hexoses in an alkaline medium, the reaction rate was observed to nearly double in deuterium oxide. This significant SIE points towards a more complex role of the solvent, potentially involving pre-equilibrium steps or the formation of intermediates where the isotopic substitution has a more pronounced effect on the reaction kinetics.

The interpretation of solvent isotope effects can be complex, as they may arise from a combination of factors, including changes in the vibrational frequencies of bonds involving the isotopic atom in the transition state, and differences in the solvation of reactants and the transition state. A normal SIE (kH/kD > 1) is often indicative of a proton transfer in the rate-determining step, where the bond to the heavier isotope is stronger and thus harder to break. An inverse SIE (kH/kD < 1) can suggest a pre-equilibrium step involving the formation of a more stabilized species in the deuterated solvent.

Impact of Ionic Strength and Dielectric Constant on Reaction Kinetics

The kinetics of reactions in solution, particularly those involving ionic species, can be significantly influenced by the properties of the medium, such as its ionic strength and dielectric constant. Investigations into the reactivity of this compound have often included studies on these effects to deduce the nature of the reacting species and the transition state.

The ionic strength of a solution is a measure of the concentration of ions. According to the Brønsted-Bjerrum equation, the rate of a reaction between ions is dependent on the ionic strength of the medium. An increase in ionic strength will increase the rate of reaction between ions of the same sign and decrease the rate of reaction between ions of opposite signs. Conversely, if one of the reactants is a neutral molecule, the reaction rate is expected to be largely independent of the ionic strength. In several kinetic studies of oxidations by this compound, the ionic strength of the medium was varied by the addition of an inert salt, such as sodium perchlorate (B79767) (NaClO₄). The observation that the reaction rate remains unaffected by changes in ionic strength often indicates that the rate-limiting step involves the reaction between a neutral molecule and an ion, or between two neutral molecules.

The dielectric constant of the medium, which is a measure of its ability to separate charge, also plays a crucial role in reaction kinetics. For reactions involving ions, a change in the dielectric constant of the medium can alter the electrostatic forces between the reacting species. The effect of the dielectric constant on the reaction rate can be predicted by theories such as the Laidler-Eyring equation. A decrease in the dielectric constant of the medium, often achieved by adding an organic solvent like methanol (B129727) or ethanol (B145695) to an aqueous solution, will favor reactions that involve a charge dispersal in the transition state and disfavor reactions that involve a charge concentration. In the oxidation of various substrates by this compound, a decrease in the dielectric constant has been observed to increase the reaction rate in some cases, suggesting a transition state that is less polar than the reactants.

Elucidation of Proposed Reaction Mechanisms and Transition State Analysis

The elucidation of reaction mechanisms involving this compound has been a subject of extensive research, with various pathways proposed depending on the substrate, reaction conditions, and the presence of catalysts. A key aspect of these investigations is the analysis of the transition state, which provides a deeper understanding of the factors controlling the reaction rate and selectivity.

Direct Chlorine Transfer Mechanisms

A prevalent mechanism in the reactions of this compound is the direct transfer of a chlorine atom to the substrate. In this pathway, the N-Cl bond of this compound is cleaved, and a new bond is formed between the chlorine atom and the substrate. This is particularly common in reactions with nucleophilic substrates, where the chlorine atom is transferred as an electrophile (Cl⁺).

Kinetic studies often show that these reactions are first order with respect to both this compound and the substrate, suggesting a bimolecular rate-determining step. The transition state for this direct transfer is envisioned as a synchronous or near-synchronous process where the N-Cl bond is breaking as the substrate-Cl bond is forming. The geometry of the transition state can vary depending on the nature of the substrate. For example, in the chlorination of amines, the nitrogen atom of the amine attacks the chlorine atom of this compound, leading to the formation of a new N-Cl bond and the release of p-toluenesulfonamide.

Substrate-Oxidant Complex Formation and Decomposition

In some reactions, particularly in the oxidation of certain organic substrates, evidence suggests the formation of a pre-equilibrium complex between the substrate and this compound prior to the rate-determining step. This mechanism is often invoked when the reaction kinetics exhibit a fractional order dependence on the substrate concentration, which is characteristic of a Michaelis-Menten type of mechanism.

Mechanistic Pathways Involving Catalysis (e.g., Ru(III), Rh(III))

The reactivity of this compound can be significantly enhanced and directed by the use of transition metal catalysts, such as ruthenium(III) and rhodium(III) compounds. These catalysts can open up new mechanistic pathways that are not accessible in the uncatalyzed reaction.

In Ru(III)-catalyzed oxidations, the reaction often exhibits a first-order dependence on the concentration of the catalyst. The proposed mechanism typically involves the formation of a complex between the catalyst and this compound, which then acts as the active oxidizing species. This complex can then react with the substrate in the rate-determining step. The catalytic cycle is completed by the regeneration of the active catalyst.

Rhodium(III) has also been shown to be an effective catalyst in reactions involving sulfonamides. For example, Rh(III) catalyzes the oxidative olefination of N-(1-naphthyl)sulfonamides. While not a direct reaction of this compound, this demonstrates the ability of Rh(III) to activate N-S bonds and facilitate oxidative coupling reactions, suggesting its potential for catalyzing reactions of this compound through similar mechanistic principles involving the formation of a Rh-sulfonamide complex.

Role of Water Molecules in Chlorine Exchange Mechanisms

In aqueous media, water molecules can play a crucial role in the reaction mechanism, not just as a solvent but also as a direct participant in the transition state. In the chlorine exchange reaction between this compound and secondary amines, a mechanism involving a water molecule in a cyclic, six-membered transition state has been proposed. nih.govnih.gov

This proposed transition state involves the this compound, the amine, and a water molecule. The water molecule is thought to act as a proton shuttle, facilitating the transfer of a proton from the amine to the nitrogen atom of the p-toluenesulfonamide moiety as the chlorine atom is transferred from the sulfonamide to the amine. This concerted process lowers the activation energy of the reaction compared to a direct, uncatalyzed chlorine transfer. This type of mechanism highlights the importance of considering the specific interactions of the solvent in the elucidation of reaction pathways in solution.

N Chloro P Toluenesulfonamide in Organic Synthesis and Molecular Transformations

Oxidative Transformations Facilitated by N-Chloro-p-toluenesulfonamide

As a potent oxidizing agent, this compound has been extensively employed in the conversion of numerous organic substrates. Its reactivity can be modulated by reaction conditions such as pH, enabling its use in acidic, neutral, or alkaline media. The active oxidizing species derived from Chloramine-T can include dichloramine-T, hypochlorous acid, and this compound itself, depending on the reaction environment.

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This compound provides an effective method for this conversion. Studies have demonstrated the successful oxidation of a variety of primary and secondary alcohols to their corresponding carbonyl compounds in good yields. For instance, the use of anhydrous Chloramine-T, catalyzed by N-tert-butylbenzenesulfenamide, allows for the smooth oxidation of alcohols at room temperature.

The general reaction scheme for the oxidation of a primary and a secondary alcohol is as follows:

R-CH₂OH + C₇H₇ClNO₂SNa → R-CHO + C₇H₉NO₂S + NaCl

R₂CHOH + C₇H₇ClNO₂SNa → R₂C=O + C₇H₉NO₂S + NaCl

The efficiency of this reagent is highlighted in its ability to selectively oxidize alcohols without aggressively over-oxidizing the resulting aldehydes to carboxylic acids, a common side reaction with stronger oxidizing agents.

Table 1: Examples of Alcohol Oxidation using this compound Analogs

| Substrate Alcohol | Oxidizing System | Product | Yield (%) |

|---|---|---|---|

| Primary Alcohols | N,N-dichloro-4-methylbenzenesulfonamide | Aldehydes | Good to High |

| Secondary Alcohols | N,N-dichloro-4-methylbenzenesulfonamide | Ketones | Good to High |

Data compiled from studies on related N-chloro-sulfonamide reagents, demonstrating the general reactivity pattern.

This compound is also a valuable reagent for the oxidation of nitrogen and sulfur-containing functional groups.

Amines: The oxidation of amines by Chloramine-T has been studied, with the reaction kinetics showing a dependence on the concentration of both the amine and the oxidant. In alkaline media, the rate of oxidation of aliphatic primary amines is influenced by the hydroxide (B78521) ion concentration.

Thiols: The oxidation of thiols (mercaptans) to disulfides is a crucial reaction in both synthetic and biological chemistry. This compound efficiently facilitates this conversion under alkaline conditions. Kinetic studies on the oxidation of various alkanethiols have shown that the reaction is first-order with respect to both Chloramine-T and the thiol. The reaction mechanism is believed to involve the interaction of hypochlorous acid (HOCl) and the anion of Chloramine-T with the thiol in the rate-determining steps. The rate of oxidation is influenced by the structure of the thiol, with electron-donating groups enhancing the reaction rate.

Table 2: Kinetic Data for the Oxidation of Alkanethiols by this compound

| Alkanethiol | Order of Reaction (vs. CAT) | Order of Reaction (vs. Thiol) |

|---|---|---|

| 1-Ethanethiol | 1 | 1 |

| 1-Propanethiol | 1 | 1 |

| 1-Butanethiol | 1 | 1 |

| 1-Pentanethiol | 1 | 1 |

Data from kinetic studies conducted at 15°C in the presence of NaOH.

Sulfides: The oxidation of sulfides to sulfoxides and sulfones can be achieved using this compound. The reaction mechanism for the oxidation of sulfides by N-chlorosulfonamides is proposed to proceed through the formation of a chlorosulfonium ion intermediate.

The selective nature of this compound allows for its application in the oxidation of complex molecules with multiple functional groups.

Tricyclic Antidepressants: Kinetic studies have been performed on the oxidation of tricyclic antidepressants such as imipramine and clomipramine by Chloramine-T in an acidic medium. The reaction exhibits a first-order dependence on the concentration of Chloramine-T and a fractional-order dependence on the concentration of the antidepressant. The oxidation products have been identified as the corresponding N-oxides, for example, imipramine-5-N-oxide and clomipramine-5-N-oxide.

Catecholamines: The oxidation of catecholamines, including dopamine (B1211576), L-dopa, methyldopa, epinephrine, and norepinephrine, by Chloramine-T has been investigated in an acidic medium. The reaction kinetics are first-order in Chloramine-T and fractional-order in the catecholamine substrate. The proposed mechanism involves the formation of a complex between the catecholamine and the active oxidizing species of Chloramine-T, which then decomposes to the final products. Under oxidative stress, catecholamines can be converted to o-quinones, which can lead to a cascade of further reactions.

Table 3: Reactivity Order of Catecholamine Oxidation by this compound

| Catecholamine | Relative Rate of Oxidation |

|---|---|

| Epinephrine | Highest |

| Norepinephrine | High |

| Dopamine | Medium |

| L-dopa | Low |

The rate of oxidation increases in the order: Epinephrine > Norepinephrine > Dopamine > L-dopa > Methyldopa.

Paracetamol: The oxidation of paracetamol (acetaminophen) by this compound has been studied in both acidic and alkaline media. In an acidic medium, the reaction stoichiometry is two moles of Chloramine-T per mole of paracetamol, and the oxidation product is identified as quinone oxime. The reaction rate is influenced by the hydrogen ion concentration. In an alkaline medium, with an osmium(VIII) catalyst, the reaction also yields quinone oxime.

Vanillin Derivatives: While specific studies on the oxidation of vanillin derivatives by this compound are not extensively detailed in the provided context, the reactivity of phenolic compounds with this reagent suggests that the aldehyde and hydroxyl groups of vanillin derivatives would be susceptible to oxidation.

L-alanine: The oxidation of the amino acid L-alanine by Chloramine-T in an acidic medium, catalyzed by Iridium(III) chloride, has been investigated. The reaction shows first-order kinetics with respect to both the oxidant and the catalyst. The final oxidation product of L-alanine in this system is acetaldehyde.

Chloramphenicol: The oxidation of the antibiotic chloramphenicol has been studied with various oxidizing agents. While a specific study with this compound is not detailed, related research on its oxidation by other reagents like 1-chlorobenzotriazole has been conducted. Mechanistic studies of the Ru(III) catalyzed oxidation of chloramphenicol by chloramine-T in perchloric acid medium have also been reported. The oxidation of chloramphenicol can lead to products such as p-nitrobenzaldehyde, glycoaldehyde, and dichloroacetic acid.

Chlorination Reactions Utilizing this compound

This compound serves as an effective chlorinating agent, particularly for activated aromatic systems and specific sites in biological molecules. The active chlorinating species can be hypochlorous acid (HOCl) or molecular chlorine (Cl₂), generated in situ, especially under acidic conditions.

The chlorination of aromatic compounds using N-chloroamines, including this compound, has been demonstrated, particularly in acidic media. For instance, the treatment of aromatic hydrocarbons like benzene (B151609) and toluene with N-chloroamines in trifluoroacetic acid results in aromatic chlorination. The regioselectivity of the chlorination can be influenced by the nature of the N-chloroamine and the acidity of the medium.

The mechanism of aromatic chlorination by N-chloroamines can proceed through an arenium ion pathway or an electron-transfer mechanism, depending on the specific reactants and conditions.

A significant application of chlorinating agents derived from systems similar to this compound is the site-specific modification of biological macromolecules.

Tyrosine Residues in Proteins: Hypochlorous acid, which can be generated from Chloramine-T in aqueous solution, is known to react with tyrosine residues in peptides and proteins to form 3-chlorotyrosine. This reaction is of biological significance as it is a marker for oxidative damage by myeloperoxidase in inflammatory processes. The mechanism of chlorination of tyrosine residues is not a direct electrophilic attack on the aromatic ring. Instead, it is proposed that hypochlorous acid first reacts with an amine group, such as the ε-amino group of a nearby lysine (B10760008) residue or the N-terminal amino group of the peptide, to form a chloramine intermediate. This chloramine then undergoes an intramolecular reaction, transferring the chlorine atom to the ortho position of the tyrosine ring. This proximity-driven mechanism leads to the site-specific chlorination of tyrosine residues that are spatially close to amine groups within the protein structure.

This selective chlorination highlights the sophisticated control that can be achieved in chemical modifications of complex biomolecules, leveraging the reactivity of reagents like this compound.

Cyclization Reactions and Heterocycle Synthesis with this compound

This compound is a key reagent for the construction of various nitrogen- and oxygen-containing heterocyclic rings, which are significant structural motifs in medicinal chemistry. It is commonly utilized as a cyclizing agent for synthesizing important heterocycles like aziridines, isoxazoles, oxadiazoles, and pyrazoles. wikipedia.org

Aziridines are valuable three-membered heterocyclic building blocks in organic synthesis. This compound, as Chloramine-T, serves as an effective nitrogen source for the aziridination of alkenes. researchgate.netresearchgate.net This transformation can be achieved through various catalytic systems. For instance, the reaction can be promoted by a CuCl catalyst or, in the absence of a metal catalyst, by reagents such as N-bromosuccinimide or iodine. researchgate.net

The reaction involves the transfer of a tosylnitrene moiety to an olefinic double bond. Different catalysts and conditions have been developed to improve the efficiency and selectivity of this process.

Table 1: Examples of Catalytic Systems for Aziridination of Alkenes with Chloramine-T

| Catalyst/Promoter | Alkene Substrate | Yield | Reference |

|---|---|---|---|

| CuCl | General Olefins | Moderate to Good | researchgate.net |

| N-Bromosuccinimide (NBS) | General Olefins | Not Specified | researchgate.net |

Isoxazolines are five-membered heterocycles that can be synthesized using this compound. The reagent facilitates the 1,3-dipolar cycloaddition of aldoximes to alkenes. researchgate.net In this process, Chloramine-T is used to generate nitrile oxides from aldoximes in situ. These highly reactive nitrile oxide intermediates then undergo a cycloaddition reaction with various olefinic compounds to produce the corresponding isoxazoline derivatives in high yields. researchgate.net

This method provides a direct route to substituted isoxazolines, which are precursors to other important synthetic intermediates.

This compound is an effective oxidizing and cyclizing agent for the synthesis of 1,3,4-oxadiazoles. tandfonline.comheteroletters.org A common strategy involves the oxidative cyclization of aldehyde N-acylhydrazones. tandfonline.com In a one-pot procedure, N-acylhydrazones react with Chloramine-T to yield 2,5-disubstituted 1,3,4-oxadiazoles in very good yields, typically between 85-96%. tandfonline.com Another approach uses Chloramine-T to induce the cyclization of Schiff bases derived from carbohydrazides and aromatic aldehydes. heteroletters.org

Similarly, the reagent is employed in the synthesis of pyrazole-containing heterocycles. For example, it is used as an oxidant for the oxidative cyclization of hydrazones to form novel pyrazole-integrated 1,3,4-oxadiazole systems. nih.gov

Table 2: Synthesis of 1,3,4-Oxadiazoles using Chloramine-T

| Starting Material | Reaction Conditions | Product | Yield Range | Reference |

|---|---|---|---|---|

| N-Acyl-aldehyde Hydrazones | Reflux | 2,5-Disubstituted 1,3,4-Oxadiazoles | 85-96% | tandfonline.com |

| Schiff Bases (from 4-nitrobenzhydrazide) | Reflux in Ethanol (B145695) | 2-(4-nitrophenyl)-5-aryl-1,3,4-Oxadiazoles | Good | heteroletters.org |

Aminohydroxylation, Aminochalcogenation, and Allylic Amination Reactions

This compound is a cornerstone reagent for the introduction of nitrogen-based functional groups across double bonds. thieme-connect.comthieme-connect.com

The Sharpless asymmetric aminohydroxylation is a prominent example, converting alkenes into valuable vicinal amino alcohols. wikipedia.org In this reaction, Chloramine-T serves as the nitrogen source, reacting in the presence of a chiral ligand and a catalytic amount of osmium tetroxide to yield enantiomerically enriched products. researchgate.netwikipedia.org

Aminochalcogenation, the addition of a nitrogen and a chalcogen (like selenium or tellurium) across an alkene, can also be achieved. Anhydrous Chloramine-T reacts with selenium or tellurium metal to form an imido-chalcogen species, which then reacts with olefins to afford the desired products. researchgate.net

Furthermore, this compound is used in allylic amination reactions, where a C-H bond adjacent to a double bond is converted into a C-N bond. researchgate.net This can be accomplished with various catalytic systems, including those based on selenium or vanadium. researchgate.netorganic-chemistry.org For instance, a vanadium-based catalyst in combination with Chloramine-T allows for the allylic amination of α-methylalkenes with high yields. organic-chemistry.org

Deprotection Strategies in Organic Synthesis (e.g., thio groups)

In multi-step organic synthesis, protecting groups are often used to mask reactive functional groups. Thioacetals and thioketals, such as 1,3-dithiolanes and 1,3-dithianes, are common protecting groups for carbonyl compounds due to their stability. researchgate.nettandfonline.com this compound provides a method for the cleavage of these sulfur-based protecting groups to regenerate the parent carbonyl compound. researchgate.netthieme-connect.comcaymanchem.com The reaction of Chloramine-T with sulfides forms the basis for this deprotection, proceeding via an oxidative cleavage mechanism. researchgate.netthieme-connect.comtandfonline.com

Applications in the Synthesis of Pharmaceutical Intermediates and Fine Chemicals

The synthetic transformations enabled by this compound have direct applications in the production of pharmaceuticals and fine chemicals. axcentive.com The sulfonamide moiety itself is a key structural feature in numerous drugs. axcentive.com

The heterocycles synthesized using Chloramine-T are prevalent in medicinal chemistry. For example, the 1,3,4-oxadiazole ring is a component of drugs such as the anticancer agent Zibotentan and the antihypertensive agent Tiodazosin. heteroletters.org The synthesis of such rings can be achieved via Chloramine-T mediated cyclization. heteroletters.org

Furthermore, this compound has been used as a reagent in the synthesis of Factor Xa inhibitors, which are a class of anticoagulant medications. caymanchem.com The versatility and accessibility of this reagent make it a valuable tool in the development of new therapeutic agents and other high-value chemical products.

Advanced Analytical Methodologies Employing N Chloro P Toluenesulfonamide

Titrimetric Applications of N-Chloro-p-toluenesulfonamide as a Redox Reagent

The oxidizing properties of this compound make it a valuable reagent in redox titrimetry for the quantitative analysis of various inorganic and organic substances. Its primary applications in this domain involve iodometric determinations and both direct and indirect titration methods.

Iodometric Determination of Excess Oxidant

A prevalent application of this compound in titrimetry is through back-titration, specifically iodometric determination of the excess oxidant. In this method, a known excess of Chloramine-T is added to the analyte. Once the reaction between the analyte and Chloramine-T is complete, the unreacted oxidant is quantified by adding potassium iodide. The Chloramine-T oxidizes the iodide ions to iodine. researchgate.netresearchgate.net The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275), typically using starch as an indicator. youtube.com The endpoint is signaled by the disappearance of the blue color of the starch-iodine complex. youtube.com This technique is particularly useful for reactions that are slow or when the endpoint of a direct titration is not easily discernible.

The general procedure for an iodometric back-titration using this compound is as follows:

An accurately measured excess of standard this compound solution is added to a known quantity of the sample solution under appropriate acidic conditions (e.g., sulfuric or hydrochloric acid). researchgate.netresearchgate.net

The mixture is allowed to stand for a specified period to ensure the complete oxidation of the analyte.

Potassium iodide solution is added to the mixture, leading to the liberation of iodine by the unreacted this compound.

The liberated iodine is then titrated with a standardized sodium thiosulfate solution to a pale yellow color.

Starch indicator is added, and the titration is continued until the blue color disappears.

A blank titration is performed under the same conditions without the analyte to account for any decomposition of the oxidant.

The amount of analyte is calculated based on the difference between the blank and the sample titration results.

Direct and Indirect Titrations for Quantitative Analysis

This compound can be employed in both direct and indirect titrations for the quantitative analysis of various compounds.

Direct Titration: In a direct titration, a standard solution of this compound is used as the titrant and is added directly to the analyte solution until the reaction is complete. The endpoint can be detected potentiometrically or with the use of a suitable indicator. This method is feasible when the reaction between the analyte and the titrant is rapid and stoichiometric, and a clear endpoint can be observed. A notable example is the direct titration of ascorbic acid, where the reaction is quantitative and the endpoint can be determined using an indicator like o-anisidine (B45086) in an acidic medium. researchgate.net

Indirect Titration: Indirect titrations, particularly back-titrations as described in the iodometric method, are more common. These are employed when the reaction is slow, or when the analyte is volatile or unstable. Another form of indirect titration involves the analyte reacting to produce a species that is then titrated with this compound.

The choice between direct and indirect titration depends on the specific characteristics of the analyte and the reaction kinetics.

Assay of Pharmaceutical Compounds (e.g., stavudine (B1682478), lamivudine (B182088), phenothiazines)

This compound has proven to be an effective reagent for the titrimetric determination of several pharmaceutical compounds.

Stavudine and Lamivudine: Titrimetric methods have been developed for the assay of the antiretroviral drugs stavudine and lamivudine. These methods typically involve the oxidation of the drug with a known excess of this compound in an acidic medium. The unreacted oxidant is then determined iodometrically. researchgate.netresearchgate.net The reaction stoichiometry between stavudine and Chloramine-T has been found to be 1:1. researchgate.net These methods are applicable over a range of concentrations and have been successfully used for the analysis of pharmaceutical formulations. researchgate.netresearchgate.net

Phenothiazines: Several N-substituted phenothiazine (B1677639) derivatives, which are used as psychotropic drugs, can be determined using indirect titrimetric methods involving this compound. tubitak.gov.truw.edu.pl The procedure involves the oxidation of the phenothiazine drug by a measured excess of Chloramine-T in a sulfuric acid medium. The residual Chloramine-T is then determined iodometrically. tubitak.gov.tr This approach has been successfully applied to the analysis of various phenothiazine drugs in their pure form and in pharmaceutical preparations, with results comparable to official pharmacopoeial methods. tubitak.gov.trrsc.org

Table 1: Titrimetric Analysis of Pharmaceuticals with this compound

| Pharmaceutical Compound | Titration Method | Applicable Range | Stoichiometry (Drug:CAT) |

|---|---|---|---|

| Lamivudine | Iodometric Back-Titration | 3.5 - 10 mg | Not explicitly stated |

| Stavudine | Iodometric Back-Titration | 1.5 - 10 mg | 1:1 |

| Phenothiazines (various) | Iodometric Back-Titration | Not specified | Varies by derivative |

Spectrophotometric Determinations Using this compound

Spectrophotometric methods utilizing this compound offer a sensitive and often more rapid alternative to titrimetry for the determination of various substances. These methods are typically based on the reaction of the analyte with an excess of the oxidant, followed by the measurement of either the reacted or unreacted species.

Methods Based on Residual Oxidant Determination with Chromogenic Reagents

A common spectrophotometric approach involves the determination of the residual this compound after its reaction with the analyte. In this indirect method, a known excess of Chloramine-T is added to the sample. After the reaction is complete, the remaining Chloramine-T is reacted with a chromogenic reagent to produce a colored product. The absorbance of this product is then measured spectrophotometrically. The concentration of the analyte is inversely proportional to the absorbance of the colored species.

Several chromogenic reagents have been employed for this purpose, including:

Methyl Orange: The residual Chloramine-T bleaches the color of methyl orange, and the decrease in absorbance at 520 nm is measured. researchgate.netresearchgate.net

Indigo (B80030) Carmine: Similar to methyl orange, the unreacted Chloramine-T decolorizes indigo carmine, and the change in absorbance is measured at 610 nm. researchgate.netresearchgate.netaaasjournals.com

Metol (B52040): In the presence of an aromatic amine, residual Chloramine-T reacts with metol to form a purple-red product with an absorption maximum at 520 nm. tubitak.gov.tr

These methods have been successfully applied to the determination of pharmaceuticals like lamivudine and stavudine, with Beer's law being obeyed over specific concentration ranges. researchgate.netresearchgate.net

Table 2: Spectrophotometric Analysis of Pharmaceuticals via Residual Oxidant Determination

| Pharmaceutical Compound | Chromogenic Reagent | λmax (nm) | Beer's Law Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|---|

| Lamivudine | Methyl Orange | 520 | 0.1 - 1.0 | Not specified |

| Lamivudine | Indigo Carmine | 610 | 0.25 - 3.5 | Not specified |

| Stavudine | Methyl Orange | 520 | 0.2 - 2.0 | 5.7 x 10⁴ |

| Stavudine | Indigo Carmine | 610 | 1.0 - 10.0 | 1.5 x 10⁴ |

| Phenothiazines (various) | Metol | 520 | 5 - 150 | ~2.00 x 10³ |

Development of New Spectrophotometric Assays

The reactivity of this compound continues to be exploited in the development of novel spectrophotometric assays. These new methods aim to improve sensitivity, selectivity, and speed of analysis.

One area of development is Flow Injection Analysis (FIA) . FIA is an automated method where a sample is injected into a continuously flowing carrier stream containing the reagent. wikipedia.org The reaction occurs as the sample plug travels towards a detector, often a spectrophotometer. wikipedia.org This technique offers high sample throughput, reduced reagent consumption, and improved reproducibility. mdpi.comjocpr.com this compound can be integrated into FIA systems as an oxidizing agent, where its reaction with an analyte or a chromogenic reagent can be monitored in real-time. researcher.life

Another approach involves the development of new chromogenic systems. For instance, the reaction of this compound with compounds like meta-aminophenol and resorcinol (B1680541) can lead to the formation of intensely colored products, which can be the basis for new spectrophotometric methods for the determination of these phenolic compounds. nih.gov The optimization of reaction conditions such as pH, reagent concentration, and temperature is crucial in the development of these new assays to ensure maximum sensitivity and adherence to Beer's law.

Method Validation and Performance Characteristics of Analytical Assays

The validation of analytical methods is a critical process to ensure that a specific method is suitable for its intended purpose. For assays employing this compound (also known as Chloramine-T), validation confirms that the measurement of the analyte is reliable, reproducible, and accurate for the sample and matrix under examination. The performance characteristics of these assays are evaluated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection and quantitation.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful technique for the separation, identification, and quantification of this compound and its related compounds, such as its primary degradation product, p-toluenesulfonamide (B41071). Validation studies for HPLC methods focus on establishing performance characteristics to ensure reliable results.

One validated method involves a reversed-phase HPLC analysis with UV detection. scispace.com This method is capable of the simultaneous determination of this compound and p-toluenesulfonamide in water samples. scispace.com The performance characteristics from this method demonstrate its suitability for routine analysis. scispace.com

Another developed HPLC method, coupled with ultrasound-assisted extraction, is used for determining the compound in cosmetic products. semanticscholar.org The validation of this method included linearity, recovery, and limit of quantification, confirming its accuracy and sensitivity for complex matrices. semanticscholar.org

| Performance Characteristic | Method 1: HPLC-UV in Water scispace.com | Method 2: HPLC in Cosmetics semanticscholar.org |

|---|---|---|

| Linearity Range | Up to 40 mg/L | 1.0 - 500.0 mg/L (r² = 0.9999) |

| Accuracy (Mean Recovery) | 96.4 ± 6.1% | 81% - 103% |

| Precision (RSD) | Not explicitly stated | 1.0% - 7.4% |

| Limit of Detection (LOD) | 0.01 mg/L | Not explicitly stated |

| Limit of Quantitation (LOQ) | Not explicitly stated | 16.5 mg/kg |

Titrimetric Methods

Titrimetric methods, particularly iodometric titration, are classical analytical techniques used for the quantification of this compound, which acts as an oxidizing agent. These methods are valued for their accuracy and cost-effectiveness. An amplification reaction-based titrimetric method has been developed for its determination. nih.gov This technique involves the reduction of this compound with an excess of iodide, followed by the determination of the liberated iodine. nih.gov The validation of this method demonstrates high precision and low error. nih.gov

| Performance Characteristic | Finding nih.gov |

|---|---|

| Applicable Range | 0.01 - 3 mg |

| Accuracy (Relative Error) | -0.4% to -3.0% |

| Precision (Relative Standard Deviation) | 0.6% - 0.8% |

Spectrophotometric and Colorimetric Methods

Spectrophotometric methods are widely used in analytical chemistry due to their simplicity and sensitivity. For this compound, these methods are often indirect, relying on its oxidizing properties to react with a chromogenic reagent.

A surrogate colorimetric method using N,N-diethyl-p-phenylenediamine (DPD) has been evaluated as a simpler and more accessible alternative to HPLC for monitoring this compound concentrations in fish culture facilities. usgs.gov This method measures the chlorine concentration as an indicator of the parent compound. usgs.gov The validation involved a direct comparison with a validated HPLC method, showing excellent correlation and accuracy. usgs.gov

| Performance Characteristic | Finding usgs.gov |

|---|---|

| Linearity (vs. HPLC) | r² = 0.9960 |

| Accuracy (Average Recovery vs. HPLC) | 101.5% |

Additionally, this compound serves as a crucial oxidizing agent in the development of validated spectrophotometric methods for the determination of various pharmaceutical drugs. In these assays, the drug of interest is oxidized by a known excess of this compound, and the unreacted oxidant is then measured by reacting it with a colored dye, such as Rhodamine-B. researchgate.net The validation of these indirect methods for various drugs has been performed according to ICH guidelines, demonstrating their utility in pharmaceutical analysis. researchgate.net

Biomedical and Biological Research Applications of N Chloro P Toluenesulfonamide

Antimicrobial Action and Biochemical Mechanisms

The antimicrobial efficacy of N-Chloro-p-toluenesulfonamide is attributed to several interconnected biochemical mechanisms that disrupt essential microbial structures and functions.

When dissolved in water, this compound hydrolyzes to form hypochlorous acid (HOCl), a potent oxidizing agent. patsnap.com This reactive species is a key mediator of the compound's antimicrobial activity. patsnap.com HOCl can inflict widespread oxidative damage to microbial cells, targeting a variety of essential biomolecules. One of the critical targets is the microbial genetic material. The oxidizing action of this compound is capable of destroying the DNA structure, thereby preventing microbes from reproducing and reforming. atamanchemicals.com This damage to nucleic acids is a crucial factor in its lethal effect on microorganisms. Beyond DNA, the oxidizing properties of HOCl extend to other vital cellular components, including proteins and lipids, altering their structure and function and contributing to cell death. patsnap.com

This compound exhibits a multimodal mechanism of action that includes interference with essential metabolic pathways in bacteria. atamanchemicals.com The molecular structure of the compound is notably similar to that of para-aminobenzoic acid (PABA). atamanchemicals.com PABA is a crucial intermediate in the bacterial synthesis of folic acid, a vitamin essential for DNA synthesis and repair. Due to this structural similarity, this compound can act as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase, which incorporates PABA into folic acid. This mode of action is analogous to that of sulfonamide antibiotics ("sulfa drugs"), which also target this pathway. atamanchemicals.com By disrupting the para-aminobenzoic acid pathway, this compound effectively halts folic acid production, leading to the inhibition of bacterial growth and replication. atamanchemicals.com This dual-action capability, combining oxidative damage with metabolic interference, enhances its efficacy as an antimicrobial agent. atamanchemicals.com

The chemical properties of this compound translate into a broad spectrum of antimicrobial activity, making it effective against a wide array of pathogenic microorganisms. Its efficacy is not limited to a single class of microbes; it is utilized as a bactericide, virucide, fungicide (including against spores), and germicide. atamanchemicals.comresearchgate.net Furthermore, its antimicrobial action extends to more resilient organisms such as mycobacteria, the causative agents of diseases like tuberculosis. atamanchemicals.com Research and practical applications have also demonstrated its effectiveness in controlling parasites, which includes protozoa. atamanchemicals.com This wide-ranging efficacy makes it a valuable tool in various disinfection and sterilization protocols within biomedical research and healthcare settings. atamanchemicals.com

Table 1: Spectrum of Antimicrobial Activity of this compound

| Microorganism Type | Efficacy |

| Bacteria (Gram-positive & Gram-negative) | Bactericidal atamanchemicals.comresearchgate.net |

| Viruses | Virucidal atamanchemicals.comresearchgate.net |

| Fungi (including spores) | Fungicidal atamanchemicals.comresearchgate.net |

| Mycobacteria | Effective atamanchemicals.com |

| Protozoa (Parasites) | Effective atamanchemicals.com |

Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. These biofilms exhibit significantly increased resistance to antimicrobial agents compared to their free-floating counterparts. This compound has been shown to be effective in the degradation of these resilient microbial biofilms. atamanchemicals.com Its ability to penetrate the EPS matrix and exert its oxidative and biocidal effects directly on the embedded microorganisms contributes to the breakdown of the biofilm structure. This application is crucial in medical and industrial settings where biofilm formation can lead to chronic infections and contamination.

Biochemical Interactions and Protein Modification

The reactivity of this compound extends to direct interactions with proteins, leading to specific chemical modifications that can alter protein structure and function. This property is utilized in various biochemical research applications.

This compound and the hypochlorous acid it generates are effective oxidizing agents for specific amino acid residues within proteins. patsnap.com The sulfur-containing amino acids, cysteine and methionine, are particularly susceptible to this oxidation. patsnap.comnih.gov In the presence of this compound, methionine residues can be oxidized to methionine sulfoxide. nih.govnih.gov Similarly, cysteine residues can be oxidized to form cystine, which involves the formation of a disulfide bond. nih.gov This selective oxidation of exposed methionine and cysteine residues has been used as a tool in protein chemistry to study protein structure and function. nih.govnih.gov By modifying these specific residues, researchers can investigate their role in enzyme activity, protein folding, and protein-protein interactions. nih.govrsc.org

Table 2: Susceptible Amino Acid Residues to Oxidation by this compound

| Amino Acid Residue | Oxidized Product |

| Methionine | Methionine Sulfoxide nih.gov |

| Cysteine | Cystine nih.gov |

Applications in Radioiodination of Peptides and Proteins

This compound, commonly known as Chloramine-T, is a widely utilized reagent in the radioiodination of peptides and proteins. atamanchemicals.comchemicalbook.com This method is of significant importance in various biomedical research areas, including metabolic studies, receptor binding assays, and the quantitative analysis of physiologically active molecules. chemicalbook.com The primary function of this compound in this process is to act as an oxidizing agent. wikipedia.org

The Chloramine-T method facilitates the incorporation of radioactive iodine isotopes (such as 123I, 124I, 125I, and 131I) into peptides and proteins, typically at the tyrosine residues. mdpi.com The process involves the oxidation of the relatively unreactive iodide ion (I⁻) to a more reactive electrophilic species, such as iodine monochloride (ICl) or hypoiodite (B1233010) (IO⁻). wikipedia.orgmdpi.com This reactive iodine species then undergoes electrophilic substitution with the activated aromatic ring of tyrosine residues in the protein structure. wikipedia.orgmdpi.com

The Chloramine-T method for radioiodination offers several advantages, including the use of inexpensive and readily available reagents, a simple and rapid procedure, and the ability to produce radiolabeled molecules with high specific radioactivity. chemicalbook.com However, a critical factor to consider is the potential for oxidative damage to the protein or peptide being labeled. nih.gov Over-iodination or harsh reaction conditions can lead to the denaturation of proteins and the formation of N-chloro derivatives, particularly at lysine (B10760008) residues, which may compromise the biological activity of the labeled molecule. mdpi.com

Below is a summary of key aspects of the Chloramine-T radioiodination method:

| Feature | Description |

| Reagent | This compound (Chloramine-T) |

| Function | Oxidizing agent for iodide ions |

| Mechanism | Converts I⁻ to a reactive electrophilic iodine species (e.g., ICl) |

| Target Residues | Primarily tyrosine residues in peptides and proteins |

| Advantages | Inexpensive, simple, rapid, high specific activity |

| Disadvantages | Potential for oxidative damage to the target molecule, formation of N-chloro derivatives |

Pharmacological and Therapeutic Research Implications

This compound and other N-chloramines have been investigated for their potential anticoagulant and anti-inflammatory properties. atamanchemicals.comnih.gov Research has indicated that these compounds possess activities that are not directly related to their well-known antimicrobial effects. nih.gov The exploration of these properties opens avenues for potential therapeutic applications beyond their use as disinfectants.

The anticoagulant function of N-chloramines is a subject of ongoing research. nih.gov While the precise mechanisms are still being elucidated, it is believed that these compounds may interfere with the coagulation cascade. This has led to their investigation as potential components in novel anticoagulant therapies. ataman-chemicals.com

In addition to anticoagulant effects, this compound has demonstrated anti-inflammatory activity. atamanchemicals.comnih.gov The inflammatory response is a complex biological process, and the ability of this compound to modulate it suggests potential applications in treating inflammatory conditions. The anti-inflammatory effects are thought to contribute to the termination of inflammation. nih.gov

| Pharmacological Activity | Investigated Effect of this compound |

| Anticoagulant | Potential to interfere with the blood clotting cascade. nih.govataman-chemicals.com |

| Anti-inflammatory | May contribute to the resolution of inflammation. atamanchemicals.comnih.gov |

The potential anticancer activity of this compound is an emerging area of research, with a focus on its ability to induce oxidative stress in cells. nih.govresearchgate.net Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage and apoptosis (programmed cell death). mdpi.com

A study on the fungus Phanerochaete chrysosporium demonstrated that Chloramine-T induced significant oxidative stress. nih.gov The exposure to Chloramine-T led to an increase in lipid peroxidation and alterations in the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione-related enzymes. nih.govresearchgate.net Specifically, there was an increase in oxidized glutathione (B108866) (GSSG) levels and a corresponding decrease in the reduced glutathione (GSH) to GSSG ratio, indicating a state of oxidative stress. nih.govresearchgate.net

These findings suggest that this compound's pro-oxidative properties could be harnessed to selectively target cancer cells, which often have a compromised antioxidant defense system, making them more vulnerable to ROS-induced damage. mdpi.com The mechanism is thought to involve the release of active chlorine species, which are potent oxidizing agents that can damage essential cellular components like proteins, lipids, and nucleic acids. patsnap.com

The table below summarizes the observed effects of Chloramine-T on markers of oxidative stress in Phanerochaete chrysosporium, which provides a model for understanding its potential mechanism in inducing oxidative stress in other cell types.

| Oxidative Stress Marker | Observed Effect of Chloramine-T Treatment |

| Lipid Peroxidation (LPO) | Increased levels, indicating membrane damage. nih.gov |

| Superoxide Dismutase (SOD) Activity | Increased activity. nih.gov |

| Catalase (CAT) Activity | Increased activity. nih.gov |

| Glutathione Peroxidase (GSH-Px) Activity | Increased activity. nih.gov |

| Glutathione Reductase (GR) Activity | Increased activity. nih.gov |

| Glutathione S-transferase (GST) Activity | Increased activity. nih.gov |

| Reduced Glutathione (GSH) Levels | Decreased tendency. nih.gov |

| Oxidized Glutathione (GSSG) Levels | Increased levels. nih.gov |

| GSH/GSSG Ratio | Decreased ratio. nih.gov |

Role as Protective Agents Against Chemical Hazards (e.g., mustard gas)

This compound is recognized for its role as a protective and decontaminating agent against chemical warfare agents, notably sulfur mustard, also known as mustard gas. atamanchemicals.comwikipedia.orgatamanchemicals.com Its effectiveness stems from its strong oxidizing properties. wikipedia.org

Sulfur mustard is a potent vesicant (blistering agent) that causes severe damage to the skin, eyes, and respiratory tract. scispace.com this compound reacts with the sulfur mustard molecule, bis(2-chloroethyl) sulfide (B99878), through an oxidation reaction. wikipedia.org This chemical transformation converts the toxic sulfur mustard into a harmless, crystalline sulfimide. wikipedia.orgataman-chemicals.com

This reaction is crucial for the decontamination of surfaces and equipment contaminated with mustard gas. researchgate.net Solutions containing chloramines are used to neutralize the chemical agent, rendering it non-toxic. drdo.gov.in The ability of this compound to effectively destroy chemical warfare agents like HD (sulfur mustard) and VX highlights its importance in both military and civilian defense applications. researchgate.net

| Chemical Hazard | Action of this compound | Resulting Product |

| Sulfur Mustard (bis(2-chloroethyl) sulfide) | Oxidation of the sulfide group. wikipedia.org | Harmless crystalline sulfimide. wikipedia.orgataman-chemicals.com |

Computational and Theoretical Studies on N Chloro P Toluenesulfonamide

Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations of Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics that govern the reactivity of N-Chloro-p-toluenesulfonamide. These studies focus on the distribution of electrons within the molecule to predict how and why it reacts in specific ways.

The key to the compound's reactivity lies in the nature of the nitrogen-chlorine (N-Cl) bond. DFT calculations are used to model the molecule's geometry and electronic properties. Analysis of the molecular electrostatic potential (MEP) map reveals the distribution of charge, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the chlorine atom is typically found to be an electrophilic center, making it susceptible to attack by nucleophiles.

Frontier Molecular Orbital (FMO) theory is a critical component of these investigations. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. libretexts.orgyoutube.com For an electrophilic agent like this compound, the LUMO is of particular interest. DFT calculations show that the LUMO is often localized along the N-Cl bond, indicating that this is the site that will accept electrons from another species, leading to the transfer of a chlorine cation equivalent ("Cl+"). researchgate.net

Natural Bond Orbital (NBO) analysis is another technique used to understand intramolecular interactions, such as charge transfer and the delocalization of electron density, which contribute to the stability and reactivity of the molecule. rsc.org DFT computations have been successfully employed to calculate the activation free energies (ΔG‡) for chlorination reactions, providing quantitative support for proposed mechanisms. nih.govrsc.org

| Calculated Property | Typical Value/Description | Significance in Reactivity |

| HOMO Energy | Negative value (e.g., ~ -7.5 eV) | Indicates energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | Negative value (e.g., ~ -1.5 eV) | Energy of the lowest empty orbital; a lower value indicates higher electrophilicity. |

| HOMO-LUMO Gap | ~ 6.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~ 4-5 Debye | A significant dipole moment indicates a polar molecule, influencing solubility and intermolecular interactions. |

| NBO Charge on Cl | Slightly positive | Confirms the electrophilic nature of the chlorine atom, making it the primary site for nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Solvation and Conformational Effects

While QM methods describe the static electronic structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, particularly its interactions with solvent molecules and its conformational flexibility. acs.org These simulations model the motions of atoms and molecules based on classical mechanics, providing a view of how the compound behaves in a realistic environment, such as in an aqueous solution.

Solvation Effects: this compound is frequently used in water. MD simulations can model how water molecules arrange themselves around the solute molecule, forming distinct solvation shells. mdpi.com The structure of these shells is analyzed using tools like the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. These simulations can quantify hydrogen bonding between the sulfonyl oxygens or the nitrogen atom and surrounding water molecules, which is crucial for understanding the compound's solubility and the stability of its reactive intermediates in solution. arxiv.org

Conformational Analysis: The this compound molecule has rotational freedom around its chemical bonds, particularly the C-S and S-N bonds. MD simulations can explore the potential energy surface of the molecule to identify stable conformations (low-energy states) and the energy barriers between them. nih.govnih.gov The solvent can significantly influence the preferred conformation by stabilizing certain shapes through specific interactions like hydrogen bonds. Understanding the conformational landscape is important because the molecule's shape can affect its ability to approach and react with a substrate.

| Simulation Parameter | Finding | Implication |

| First Solvation Shell | Characterized by a sharp peak in the RDF for water oxygen around the sulfonyl group. | Shows a well-defined layer of water molecules strongly interacting with the polar part of the molecule. |

| Coordination Number | Calculation of the number of water molecules in the first solvation shell. | Quantifies the immediate solvent environment, which impacts reactivity. |

| Hydrogen Bond Lifetime | Analysis of the duration of specific hydrogen bonds between the solute and water. | Indicates the strength and stability of solute-solvent interactions. |

| Dihedral Angle Distribution | Shows the most probable rotation angles for key bonds (e.g., C-C-S-N). | Reveals the preferred molecular conformation(s) in solution. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. biorxiv.org While specific QSAR models for this compound are not widely published, the methodology is extensively applied to related sulfonamides, particularly for predicting their antimicrobial activity. nih.govjbclinpharm.org

A QSAR study on a series of N-chlorosulfonamide analogs would involve several steps:

Data Set Collection: A group of related molecules with experimentally measured activity (e.g., minimum inhibitory concentration against a bacterial strain) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can include physicochemical properties (e.g., lipophilicity via logP), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment from QM calculations), and topological descriptors (e.g., molecular size and branching). nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Validation and Prediction: The model is rigorously validated to ensure its robustness and predictive power. aftonchemical.com Once validated, the QSAR model can be used to predict the activity of new, untested compounds, guiding the design of more potent analogs. nih.gov

For this compound, QSAR could be used to predict its toxicity as a disinfection byproduct or to optimize its structure to enhance its efficacy as an antimicrobial agent. nih.gov

| Molecular Descriptor | Type | Potential Correlation with Antimicrobial Activity |

| LogP | Physicochemical | A parabolic relationship is often observed; activity increases with lipophilicity to a point, then decreases as membrane transport becomes difficult. |

| LUMO Energy | Electronic | A lower LUMO energy may correlate with higher activity, as it indicates greater electrophilicity and reactivity of the N-Cl bond. |

| Molecular Surface Area | Steric/Topological | Can influence how the molecule interacts with the active site of a target enzyme. |

| Partial Negative Surface Area (PNSA-1) | Electronic/Topological | Has been identified as an important descriptor for the activity of sulfonamides against S. aureus. nih.gov |

Theoretical Elucidation of Reaction Mechanisms and Catalytic Pathways

One of the most significant applications of computational chemistry is the detailed elucidation of reaction mechanisms. For this compound, theoretical studies, mainly using DFT, provide a step-by-step description of how it interacts with other molecules during oxidation and chlorination reactions. These calculations can identify intermediates, locate transition states, and determine the activation energies for each step of the reaction, thus explaining the observed kinetics and product distributions. researchgate.netnih.gov

Theoretical studies have confirmed that the reactive species derived from this compound in solution can vary with pH, including the protonated form (p-CH₃C₆H₄SO₂NHCl), the neutral molecule itself, and its hydrolysis product, hypochlorous acid (HOCl). acs.org DFT calculations can determine the relative energies of these species and their reactivity towards a given substrate.

For example, in the oxidation of sulfides, DFT computations have mapped out the reaction pathway. researchgate.net These studies show that the reaction proceeds through the formation of a chlorosulfonium cation intermediate (R₂SCl⁺). The calculations also highlight the crucial role of solvent molecules, which can stabilize charged intermediates and lower the activation energy barrier, thereby facilitating the reaction. researchgate.net

Furthermore, computational methods are used to investigate catalytic pathways. For instance, DFT has been used to model the mechanism of copper-catalyzed C-H chlorination reactions. researchgate.net These models can calculate the energy profiles for key steps such as oxidative addition of the chlorinating agent to the catalyst and the subsequent hydrogen atom transfer (HAT) from the substrate, providing a detailed understanding of the catalyst's role in the reaction cycle.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.